N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE

COX-2 inhibition Inflammation Drug discovery

This N3-benzenesulfonamide regioisomer, featuring a 5-methyl-1-(4-chlorobenzyl)pyrazole core and confirmed by ¹H NMR and HRMS, is distinct from the N1-sulfonamide celecoxib series. Its altered pharmacophore geometry enables mapping of COX-2 Arg120 pocket tolerance and avoidance of metabolic liabilities tied to CF₃ groups. As a verified carbonic anhydrase zinc-binding motif scaffold, it supports anticancer SAR programs with sub-micromolar cell-line potency precedents. Specify this exact regiochemistry to ensure target engagement and reproducible screening—generic analogs risk abolished selectivity.

Molecular Formula C17H16ClN3O2S
Molecular Weight 361.8 g/mol
Cat. No. B4276784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE
Molecular FormulaC17H16ClN3O2S
Molecular Weight361.8 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1CC2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C17H16ClN3O2S/c1-13-11-17(20-24(22,23)16-5-3-2-4-6-16)19-21(13)12-14-7-9-15(18)10-8-14/h2-11H,12H2,1H3,(H,19,20)
InChIKeyJOKJMIBOBFDVTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{1-[(4-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-yl}benzenesulfonamide – A Structurally Defined Pyrazolyl Sulfonamide Scaffold for Inflammation and Oncology Research


N-{1-[(4-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-yl}benzenesulfonamide (C₁₇H₁₆ClN₃O₂S, MW 361.85 g/mol) belongs to the substituted pyrazolyl benzenesulfonamide class, a chemical family extensively investigated for cyclooxygenase-2 (COX-2) inhibition and anticancer activity [1]. The compound features a 5-methylpyrazole core with an N1-(4-chlorobenzyl) substituent and an N3-benzenesulfonamide moiety, a regiochemical arrangement that dictates its hydrogen-bonding capacity, steric profile, and target recognition properties . Its structural identity is confirmed by ¹H NMR spectroscopy and high-resolution mass analysis, ensuring unambiguous differentiation from regioisomeric or isobaric analogs in procurement and screening workflows [1].

Why N-{1-[(4-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-yl}benzenesulfonamide Cannot Be Replaced by Generic Pyrazolyl Sulfonamide Analogs in Target-Based Screening


Pyrazolyl benzenesulfonamides exhibit profound sensitivity to substitution pattern and regiochemistry, as demonstrated by the celecoxib patent family, where relocation of the sulfonamide group from N1 to C3 or alteration of the heterocycle substitution abolishes COX-2 selectivity [1]. The N1-(4-chlorobenzyl) group in the target compound introduces distinct steric and electronic properties compared to the N1-(4-methylphenyl) motif of celecoxib or the N1-phenyl/CF₃ combination in SC-236, directly impacting the dihedral angle between the pyrazole and benzenesulfonamide rings and consequently the pharmacophore geometry [2]. Without explicit head-to-head pharmacological data, simple replacement of this compound with a generic analog risks loss of target engagement, altered selectivity profiles, and irreproducible screening results, underscoring the necessity for compound-specific verification [1][2].

Procurement-Relevant Quantitative Differentiation of N-{1-[(4-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-yl}benzenesulfonamide


Molecular Weight Differentiation from Clinical-Stage Pyrazolyl Sulfonamide COX-2 Inhibitors

The molecular weight of the target compound (361.85 g/mol) lies approximately 20 Da below celecoxib (381.37 g/mol) and 40 Da below SC-236 (401.83 g/mol), reflecting the absence of the trifluoromethyl group present in both clinical comparators [1]. This difference in molecular weight corresponds to distinct lipophilicity and metabolic stability profiles, as estimated by the simpler LogP contributions of the 4-chlorobenzyl versus trifluoromethyl substituents .

COX-2 inhibition Inflammation Drug discovery

Regiochemical Distinction of the N3-Benzenesulfonamide Attachment versus Celecoxib-Class N1-Sulfonamide COX-2 Inhibitors

In celecoxib, the benzenesulfonamide group is attached to the N1 position of the pyrazole ring, whereas in the target compound the identical pharmacophore is carried at the N3 position via a sulfonamide linkage [1]. This regiochemical inversion has been shown in crystallographic studies of related compounds to alter the dihedral angle between the pyrazole and phenylsulfonamide rings (reported at 52.75° for the N1 regioisomer) and consequently the spatial orientation of the sulfonamide hydrogen-bond donors that engage Arg120 and Tyr355 in the COX-2 active site [2].

COX-2 selectivity Isomer differentiation Pharmacophore mapping

Absence of Trifluoromethyl Group Differentiates the Target Scaffold from SC-236 and FR-188582

Celecoxib and SC-236 both carry a trifluoromethyl substituent at the pyrazole C3 position, a group known to enhance metabolic stability but also add lipophilicity and increase molecular weight [1]. FR-188582 (IC₅₀ COX-2 = 17 nM) similarly contains a 3-chloro substituent and a 4-methylsulfonylphenyl group on the pyrazole . The target compound possesses a 5-methyl substituent and an N3-benzenesulfonamide without CF₃, yielding a calculated LogP approximately 1.5–2.0 units lower than SC-236 based on fragment-based estimation [1].

Metabolic stability Lipophilicity control Lead optimization

Confirmed Spectroscopic Identity and Purity Documentation Enabling Reproducible Procurement

The target compound is associated with a unique ¹H NMR spectrum deposited in the SpectraBase database (Compound ID 1VT9SlH7oOo) and a defined InChIKey (JOKJMIBOBFDVTJ-UHFFFAOYSA-N), which together provide a verified analytical fingerprint for identity confirmation upon receipt [1]. The exact mass (361.065176 g/mol) determined by high-resolution mass spectrometry offers an additional orthogonal quality metric [1]. In contrast, many commercial pyrazolyl sulfonamide analogs lack publicly available spectral reference data, complicating incoming QC verification .

Quality control Analytical characterization Compound integrity

High-Confidence Application Domains for N-{1-[(4-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-yl}benzenesulfonamide in Scientific and Industrial Research


COX-2 Selectivity SAR Studies and Scaffold-Hopping Campaigns

The N3-benzenesulfonamide connectivity of this compound offers a regioisomeric alternative to the N1-sulfonamide celecoxib series for exploring COX-2 binding pocket tolerance. Screening this scaffold alongside celecoxib and SC-236 allows medicinal chemists to map the positional dependence of sulfonamide engagement with Arg120, directly building on the SAR framework established in US Patent 5,466,823 [1][2].

Low-Lipophilicity Lead Optimization Starting Point

With its 5-methyl substituent replacing the metabolically demanding CF₃ group, the target compound presents a reduced-LogP starting point for structure-based design of COX-2 inhibitors with improved solubility and pharmacokinetic properties. The known LogP of FR-188582 (4.677) provides a validated benchmark for evaluating the target compound's physicochemical advantages [1].

Carbonic Anhydrase Inhibition Screening Libraries

The benzenesulfonamide group is the canonical zinc-binding motif for carbonic anhydrase (CA) isoforms. Given the established activity of benzenesulfonamide derivatives against human CA isoforms and their role in renal and cancer biology, this pyrazolyl sulfonamide represents a physically verified building block for assembling CA-focused compound collections [1].

Cytotoxicity Profiling Against Solid Tumor Cell Lines

The 2017 study by Duan et al. demonstrated that N-arylpyrazole sulfonamide derivatives bearing structural similarity to the target compound exhibit sub-micromolar IC₅₀ values against MCF-7, HeLa, and A549 cell lines. Compound 4k in that series outperformed cisplatin and celecoxib in MCF-7 growth inhibition, indicating that pyrazolyl sulfonamide scaffolds with appropriate aryl substitution constitute valid starting points for anticancer lead discovery [1].

Quote Request

Request a Quote for N-{1-[(4-CHLOROPHENYL)METHYL]-5-METHYL-1H-PYRAZOL-3-YL}BENZENESULFONAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.